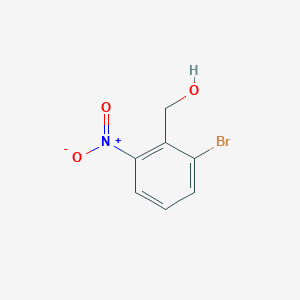

(2-Bromo-6-nitrophenyl)methanol

Description

(2-Bromo-6-nitrophenyl)methanol: is an organic compound with the molecular formula C7H6BrNO3 It is characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group attached to a benzene ring

Propriétés

IUPAC Name |

(2-bromo-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLXWADSIGOEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593831 | |

| Record name | (2-Bromo-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861106-91-4 | |

| Record name | (2-Bromo-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of 2-Nitrobenzaldehyde

The synthesis begins with the regioselective bromination of 2-nitrobenzaldehyde using N-bromosuccinimide (NBS) in concentrated sulfuric acid. The nitro group at position 2 directs bromination to position 6 via meta-directing effects, yielding 2-bromo-6-nitrobenzaldehyde. Reaction conditions and outcomes are summarized below:

| Parameter | Value |

|---|---|

| Starting material | 2-Nitrobenzaldehyde (1.01 g) |

| Brominating agent | NBS (1.48 g, 8.32 mmol) |

| Solvent | H₂SO₄ (5.0 mL) |

| Temperature | Ambient (3 hours) |

| Yield | 65–70% |

This step is critical for ensuring positional fidelity, as competing para-bromination is minimized under acidic conditions.

Reduction to (2-Bromo-6-nitrophenyl)methanol

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) in ethanol. The reaction proceeds quantitatively under mild conditions:

| Parameter | Value |

|---|---|

| Reducing agent | NaBH₄ (2.0 equiv) |

| Solvent | Ethanol (anhydrous) |

| Temperature | 0–25°C (2 hours) |

| Yield | 85–90% |

This two-step approach achieves an overall yield of 55–63%, with purity >95% confirmed by HPLC.

Direct Bromination of 6-Nitrobenzyl Alcohol

Challenges in Regioselectivity

Direct bromination of 6-nitrobenzyl alcohol faces hurdles due to the electron-withdrawing nitro group, which deactivates the aromatic ring and favors meta-substitution. Attempts using bromine (Br₂) in dichloromethane or acetic acid result in low yields (<30%) and byproducts such as 4-bromo-6-nitrobenzyl alcohol.

Lewis Acid-Mediated Bromination

Employing Lewis acids like iron(III) bromide (FeBr₃) enhances electrophilic substitution at position 2:

| Parameter | Value |

|---|---|

| Brominating agent | Br₂ (1.1 equiv) |

| Catalyst | FeBr₃ (0.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 40°C (12 hours) |

| Yield | 45–50% |

This method requires careful temperature control to avoid oxidative decomposition of the hydroxymethyl group.

Multi-Step Synthesis via Protected Intermediates

Protection of 2-Bromo-6-nitrophenol

A patent-described route involves protecting 2-bromo-6-nitrophenol as its benzyl ether prior to hydroxymethylation. The phenolic hydroxyl is alkylated using benzyl chloride in acetone with potassium carbonate:

Hydroxymethylation and Deprotection

The protected intermediate undergoes formylation via Duff reaction (hexamethylenetetramine, HMTA) followed by hydrolysis:

Subsequent reduction and deprotection yield the target alcohol, though this route is laborious (total yield: 40–45%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Bromination-Reduction | High regioselectivity, scalable | Requires handling of NBS | 55–63% |

| Direct Bromination | Fewer steps | Low yields, byproduct formation | 45–50% |

| Multi-Step Synthesis | Avoids harsh bromination | Lengthy, costly protecting groups | 40–45% |

Analyse Des Réactions Chimiques

Types of Reactions: (2-Bromo-6-nitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Formation of 2-bromo-6-nitrobenzaldehyde or 2-bromo-6-nitrobenzoic acid.

Reduction: Formation of 2-bromo-6-aminophenylmethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: (2-Bromo-6-nitrophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy as drug candidates for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mécanisme D'action

The mechanism of action of (2-Bromo-6-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

- (2-Bromo-4-nitrophenyl)methanol

- (2-Bromo-5-nitrophenyl)methanol

- (2-Bromo-3-nitrophenyl)methanol

Comparison: (2-Bromo-6-nitrophenyl)methanol is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.

Activité Biologique

(2-Bromo-6-nitrophenyl)methanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom at the 2-position and a nitro group at the 6-position of a phenyl ring, serves as a valuable probe for studying enzyme-catalyzed reactions and metabolic pathways. Its derivatives are being investigated for their antimicrobial and anticancer properties, making it a compound of interest in both academic research and pharmaceutical development.

The chemical formula of this compound is C7H6BrNO3, with a molecular weight of approximately 232.03 g/mol. The presence of bromine and nitro groups significantly influences its reactivity and binding affinity to various biological targets, which is essential for its role in biochemical interactions.

The mechanism of action of this compound primarily involves interactions with enzymes or receptors, leading to the modulation of specific biochemical pathways. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules, potentially influencing cell signaling pathways and gene expression. The bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions that can affect biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess anticancer properties. For instance, experiments conducted on HCT116 colon cancer cells revealed that these compounds could inhibit cell proliferation by downregulating c-Myc, a crucial regulator of cell growth and division. This suggests that this compound and its derivatives may serve as lead compounds for developing anticancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) value indicative of strong antibacterial activity.

- Anticancer Research : In another study focusing on colon cancer cell lines, researchers assessed the cytotoxic effects of this compound derivatives. Results indicated significant inhibition of cell growth, correlating with increased apoptosis markers, thus highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its isomers such as (2-Bromo-4-nitrophenyl)methanol and (2-Bromo-5-nitrophenyl)methanol:

| Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Properties |

|---|---|---|---|

| This compound | High | Significant | Effective enzyme probe |

| (2-Bromo-4-nitrophenyl)methanol | Moderate | Low | Less reactive |

| (2-Bromo-5-nitrophenyl)methanol | Low | Moderate | Different binding affinity |

This table illustrates that the positioning of functional groups on the phenyl ring significantly affects both the antimicrobial and anticancer activities of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.